molecular formula C10H7Cl3F3NS B2528558 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 338407-39-9

3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2528558
CAS No.: 338407-39-9
M. Wt: 336.58
InChI Key: GMSPZAKAUZKINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C10H7Cl3F3NS and its molecular weight is 336.58. The purity is usually 95%.
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Scientific Research Applications

Overview of Applications in Synthesis and Catalysis

The importance of pyridine derivatives, such as 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine, is highlighted by their role in the synthesis of complex molecules and the development of catalysis processes. These compounds are crucial in the pharmaceutical and medicinal industries due to their broader synthetic applications and bioavailability. For example, pyranopyrimidine cores, closely related to pyridine structures, are key precursors for synthesizing various biologically active molecules through multi-component reactions facilitated by diverse catalysts, including organocatalysts, metal catalysts, and green solvents. This demonstrates the compound's potential in facilitating the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Environmental Monitoring and Degradation Studies

The environmental persistence and degradation of polyfluoroalkyl chemicals, which share structural similarities with the mentioned pyridine derivative, underscore the importance of understanding these compounds' environmental fate. Studies on microbial degradation pathways and environmental distribution provide insights into managing the environmental impact of these substances. Such research is critical for evaluating the safety and longevity of these compounds in various ecosystems, suggesting a research direction for compounds like this compound in understanding their environmental behavior (Liu & Mejia Avendaño, 2013).

Application in Drug Development and Biomedical Research

The structural versatility of pyridine derivatives makes them invaluable in drug development and biomedical research. These compounds serve as building blocks for creating a wide array of biologically active molecules with potential therapeutic applications. Research into the synthesis of novel compounds and exploration of their biological activities, including antifungal, antibacterial, and anticancer properties, is facilitated by the unique chemical properties of pyridine derivatives. This indicates the potential of this compound in contributing to the discovery and development of new drugs and therapeutic agents (Abu-Taweel et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

3-chloro-2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3F3NS/c11-7-1-5(10(14,15)16)3-17-8(7)18-4-6-2-9(6,12)13/h1,3,6H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSPZAKAUZKINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CSC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.